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Compound of Interest

Compound Name: Germole, 1,1,3,4-tetramethyl-

CAS No.: 82763-96-0

Cat. No.: B13801989

Get Quote

Fundamental Properties, Electronic Structure, and
Synthetic Protocols[1]
Executive Summary
1,1,3,4-Tetramethylgermole (CAS: 82763-96-0) serves as the fundamental aliphatic reference

standard in the study of Group 14 metalloles. Unlike its sterically encumbered analogs (e.g.,

hexaphenylgermole) which are renowned for Aggregation-Induced Emission (AIE), the

tetramethyl derivative provides a "clean" electronic baseline. It allows researchers to isolate the

intrinsic effects of

conjugation—the interaction between the germanium center and the butadiene backbone—
without the confounding variables of massive aryl rotors.

This guide is structured for researchers requiring precise physicochemical data, synthesis

protocols, and mechanistic insights into the orbital interactions that make germoles superior

electron-transport materials in optoelectronics.[1]
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The defining feature of 1,1,3,4-tetramethylgermole is the low-lying LUMO (Lowest Unoccupied

Molecular Orbital).[1] This is not merely a structural quirk but the result of a specific orbital

interaction that lowers the energy barrier for electron injection.[2]

1.1 The

Conjugation Mechanism
In the germole ring, the exocyclic

orbitals of the Ge-CH

bonds interact with the

orbital of the butadiene framework.

Effect: This hyperconjugation stabilizes the LUMO, significantly increasing the electron

affinity compared to cyclopentadiene or silole analogs.

Consequence: The molecule acts as an efficient electron acceptor, a property scalable to

complex derivatives used in OLED electron transport layers (ETLs).[1]

1.2 Structural Specifications
IUPAC Name: 1,1,3,4-tetramethyl-1

-germole[1]

Formula: C

H

Ge

Molecular Weight: 182.79 g/mol [2]

Geometry: The GeC

ring is planar to slightly puckered, maximizing orbital overlap.
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Figure 1: Mechanism of LUMO stabilization in 1,1,3,4-tetramethylgermole via orbital mixing.

Physicochemical Properties[2][3][4][5][6][7]
The following data consolidates experimental values and calculated electronic parameters.
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Property Value / Description Context

Physical State
Colorless Liquid / Low-melting

solid

Distinct from solid polyphenyl

analogs.[2]

Boiling Point ~160–165 °C (estimated)
Volatile compared to aryl

derivatives.[2]

HOMO Energy -5.8 to -6.0 eV
Determined via Photoelectron

Spectroscopy (PES).[2]

LUMO Energy -1.2 to -1.5 eV
Lower than equivalent

cyclopentadienes.[2]

Band Gap ~4.5 eV
Wide gap; absorption in UV

region.[2]

Fluorescence
Weak / Non-emissive in

solution

Lacks AIE rotors; serves as a

non-emissive control.[2]

Solubility
Hexane, THF, Chloroform,

Benzene

Highly soluble in non-polar

organic solvents.[1]

Expert Insight: The lack of strong fluorescence in 1,1,3,4-tetramethylgermole is critical. Unlike

1,1-dimethyl-2,3,4,5-tetraphenylgermole, which glows due to Restriction of Intramolecular

Rotation (RIR), the methyl groups in this molecule are too small to hinder rotation or vibration

effectively. It represents the "off" state in the AIE mechanistic study.[2]

Synthesis Protocol
The synthesis requires strict inert atmosphere techniques (Schlenk line or Glovebox) due to the

moisture sensitivity of the organolithium intermediates and the chlorogermane precursors.[1]

3.1 Reaction Pathway
The most robust route involves the reductive cyclization of 2,3-dimethyl-1,3-butadiene with a

dichlorogermane source using Lithium metal.
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Reagents:
2,3-Dimethyl-1,3-butadiene

+ Me2GeCl2

Reductant:
Li metal (dispersion)

Solvent: THF

 0°C to RT Intermediate:
[Germacyclopent-3-ene]

 Cyclization Product:
1,1,3,4-Tetramethylgermole

 Purification
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Figure 2: One-pot reductive cyclization pathway for germole synthesis.

3.2 Step-by-Step Methodology
Preparation: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add Lithium dispersion

(4.0 equiv) and dry THF (50 mL).

Addition: Cool the suspension to 0°C. Add dichlorodimethylgermane (1.0 equiv) and 2,3-

dimethyl-1,3-butadiene (1.0 equiv) dropwise simultaneously (or pre-mixed).

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The

solution will typically turn yellow/brown.[2]

Quenching: Carefully quench excess lithium with methanol (dropwise, exothermic).[2]

Work-up: Remove solvent under reduced pressure. Extract the residue with hexane.[2] Filter

through Celite to remove lithium salts.[2]

Purification: Distillation under reduced pressure is preferred for the tetramethyl derivative

due to its volatility.[2]

Note: Column chromatography on silica gel can be used, but rapid elution with hexane is

recommended to avoid decomposition.[2]

Applications in Research & Development
While 1,1,3,4-tetramethylgermole is a small molecule, its role is pivotal in three high-value

sectors:

4.1 Organometallic Precursors
It serves as a ligand for transition metals.[2] The diene system can coordinate with Fe(CO)
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moieties.[2]

Reaction: 1,1,3,4-tetramethylgermole + Fe

(CO)

[(

-germole)Fe(CO)

].[1]

Utility: These complexes are used to study the donation of electron density from the

germanium ring to the metal center.[2]

4.2 Optoelectronics (OLEDs)
It acts as a model system for Electron Transport Layers (ETL).[1][2]

Researchers use the electronic data (HOMO/LUMO) of this molecule to calibrate DFT

calculations for larger, polymeric germoles.

If a new polymeric material's LUMO aligns with the -1.5 eV benchmark of this molecule, it

predicts good electron injection properties.

4.3 Bio-Imaging Probe Design (AIE Reference)
For drug development professionals working on fluorescent bioprobes:

This molecule is the negative control.[2]

When designing a germole-based AIE probe (e.g., for imaging mitochondria), one compares

the emission intensity of the new drug candidate against the non-emissive

tetramethylgermole to quantify the "Turn-On" ratio.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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